Cilnidipine - 132295-21-7

Cilnidipine

Catalog Number: EVT-10885392
CAS Number: 132295-21-7
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. A calcium channel blocker, it is used as an antihypertensive. It has a role as a calcium channel blocker, an antihypertensive agent and a cardiovascular drug. It is a dihydropyridine, a 2-methoxyethyl ester and a C-nitro compound.
Cilnidipine is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, cilnidipine can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.
Overview

Cilnidipine is a calcium channel blocker that has gained approval for clinical use in several countries, including Japan, China, India, Nepal, and Korea, primarily for the treatment of hypertension. It is distinguished from other calcium antagonists by its dual action on both L-type and N-type calcium channels, which contributes to its efficacy in managing blood pressure and related cardiovascular conditions. Cilnidipine was patented in 1984 and received approval for medical use in 1995. Currently, it is being investigated for additional therapeutic applications, such as in patients with Raynaud's Phenomenon and Systemic Sclerosis .

Source

Cilnidipine is synthesized through various chemical methods and has been studied extensively in both clinical and laboratory settings. It is commercially available under several trade names, including Atelec, Cilaheart, and Cilacar .

Classification

Cilnidipine belongs to the class of dihydropyridine calcium channel blockers. It acts as an inhibitor of calcium influx into cells by blocking specific calcium channels, primarily the L-type and N-type channels .

Synthesis Analysis

The synthesis of cilnidipine involves a multi-step chemical process. One notable method utilizes methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester as starting materials. The synthesis occurs under nitrogen protection with isobutyl alcohol as the solvent and isobutyl alcohol aluminum as the catalyst. The process includes refluxing the mixture for 3-4 hours, followed by cooling overnight to obtain a crude product, which is then filtered and recrystallized using anhydrous ethanol to yield cilnidipine .

Technical Details:

  • Reagents Used: Methoxyethyl-2-(3-nitrobenzylidene)acetoacetate, beta-amino crotonic acid cinnamyl ester.
  • Catalyst: Isobutyl alcohol aluminum.
  • Solvent: Isobutyl alcohol.
  • Yield: Approximately 76.2% after recrystallization .
Molecular Structure Analysis

Cilnidipine has the molecular formula C27H28N2O7C_{27}H_{28}N_{2}O_{7} with a molar mass of approximately 492.53 g/mol . The structure consists of a dihydropyridine ring that is substituted with various functional groups contributing to its pharmacological activity.

Structural Data

  • Molecular Formula: C27H28N2O7C_{27}H_{28}N_{2}O_{7}
  • Molar Mass: 492.53 g/mol
  • Melting Point: 110 °C .
Chemical Reactions Analysis

Cilnidipine can undergo various chemical reactions under specific conditions. One significant reaction involves acid-catalyzed decomposition leading to bridged tricyclic products through cascade rearrangements. This reaction has been characterized using mass spectrometry and nuclear magnetic resonance spectroscopy . The mechanism includes:

  • Acid-catalyzed Carroll rearrangement.
  • Hetero-Diels–Alder reaction.
  • Sigmatropic rearrangement cascade.

These reactions highlight the complexity of cilnidipine's chemistry beyond its therapeutic applications.

Mechanism of Action

Cilnidipine's primary mechanism involves blocking L-type calcium channels found in vascular smooth muscle and cardiac myocytes. By inhibiting calcium ion influx, it promotes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance. Additionally, cilnidipine's action on N-type calcium channels helps mitigate increases in heart rate and blood pressure during stress responses .

Data on Mechanism

  • Calcium Channel Types Blocked: L-type and N-type.
  • Effects: Vasodilation, decreased blood pressure, improved blood flow.
Physical and Chemical Properties Analysis

Cilnidipine exhibits several notable physical and chemical properties:

  • Appearance: Light orange to yellow crystalline powder.
  • Solubility: Soluble in organic solvents; insoluble in water.
  • Stability: Sensitive to light; recommended storage at room temperature away from light .
  • Purity: Typically >98% as determined by high-performance liquid chromatography (HPLC) .

Relevant Data

  • Melting Point Range: 108 °C to 112 °C.
  • Elemental Composition: Nitrogen content between 5.55% to 5.75% .
Applications

Cilnidipine is primarily used as an antihypertensive agent due to its ability to effectively lower blood pressure through vasodilation. Its unique mechanism makes it suitable for patients who may not respond well to traditional L-type calcium channel blockers alone. Furthermore, ongoing research explores its potential use in treating conditions like Raynaud's Phenomenon and Systemic Sclerosis .

Pharmacological Characterization of Cilnidipine

Dual Calcium Channel Blockade Mechanisms

Cilnidipine belongs to the dihydropyridine class of calcium channel blockers and uniquely inhibits both L-type and N-type voltage-gated calcium channels. This dual-blockade property distinguishes it from classical calcium channel blockers like nifedipine or amlodipine, which primarily target L-type channels [2] [7]. The molecular basis for this activity lies in Cilnidipine's interaction with specific α1 subunits of calcium channels: While L-type channels are predominantly expressed in vascular smooth muscle (α1C subunit), N-type channels (α1B subunit) are localized in sympathetic nerve terminals [4] [7].

L-Type vs. N-Type Calcium Channel Selectivity Profiles

Electrophysiological studies demonstrate Cilnidipine's differential affinity for calcium channel subtypes. In rat dorsal root ganglion neurons, Cilnidipine inhibits N-type currents with an IC₅₀ of 1-3 μM, compared to 17 μM for cardiac L-type currents [7]. This selectivity profile enables simultaneous vasodilation (via L-type blockade) and sympathoinhibition (via N-type blockade). In vascular A7r5 cells expressing multi-subunit L-type channels, Cilnidipine achieves 50% current inhibition at 10 nM, though its onset is exceptionally slow (>10 minutes) compared to nimodipine [3] [5]. Table 1 summarizes channel selectivity data:

Table 1: Calcium Channel Blockade Profiles of Dihydropyridines

CompoundL-Type IC₅₀N-Type IC₅₀P/Q-Type IC₅₀Source
Cilnidipine17 μM*1-3 μM>30 μMUneyama et al. 1999
Amlodipine1 μM3.5 μM7.4 μMFurukawa et al. 1999
Nifedipine0.1 μM>30 μM>30 μMUneyama et al. 1999

*Cardiac L-type channels; Vascular L-type IC₅₀ = 10 nM [5]

Structural Determinants of Channel Subtype Affinity

Cilnidipine's cinnamyl side chain is the critical structural feature enabling N-type channel interaction [3] [6]. Molecular docking studies reveal this side chain occupies a hydrophobic pocket near the α1B subunit's pore region, which is absent in L-type α1C subunits. Additionally, β-subunit interactions modulate Cilnidipine's kinetics: In A7r5 cells with depleted β-subunits (via antisense oligonucleotides), Cilnidipine loses its characteristic acceleration of current decay, indicating β-subunits facilitate open-channel blockade [3]. This state-dependent inhibition follows distinct binding kinetics:

  • Resting state: Kd = 190 nM
  • Inactivated state: Kd = 12 nM
  • Open state: Kd = 471 nM (τ = 37 ms) [8]

Sympatholytic Activity and Autonomic Modulation

Inhibition of Norepinephrine Release in Sympathetic Terminals

N-type calcium channels regulate vesicular exocytosis of norepinephrine in sympathetic nerve endings. Cilnidipine suppresses stimulated norepinephrine release via N-type blockade, as demonstrated in multiple models:

  • In vitro: 86% inhibition of K⁺-evoked norepinephrine release from nerve growth factor-differentiated PC12 cells at 1 μM [7]
  • In vivo: 67% reduction in electrically stimulated vasoconstriction of perfused rat mesenteric arteries, reversible with ω-conotoxin (N-type inhibitor) [4]
  • Clinical: 41% decrease in urinary norepinephrine excretion in deoxycorticosterone acetate-salt hypertensive rats vs. untreated controls (p<0.01) [9]

This action underlies Cilnidipine's suppression of stress-induced hypertension. Cold stress tests in spontaneously hypertensive rats show Cilnidipine (1 mg/kg) attenuates systolic blood pressure surges by 58% compared to amlodipine (22%, p<0.01) through inhibition of sympathetic activation [7].

Effects on Baroreflex Sensitivity and Heart Rate Variability

Unlike pure L-type blockers, Cilnidipine minimizes reflex tachycardia through autonomic modulation. A meta-analysis of 24 clinical trials demonstrated significant reductions in pulse rate (-4.2 bpm, p<0.05) after Cilnidipine therapy, whereas other calcium channel blockers showed no change [1]. This heart rate reduction correlates with improved baroreflex sensitivity parameters:

Table 2: Autonomic Effects of Cilnidipine in Hypertension Models

ParameterChange vs. BaselineChange vs. L-type CCBsSignificance
Pulse rate↓ 4.2 bpm↓ 3.5 bpmp<0.05
Low-frequency HRV (sympathetic)↓ 28%↓ 22%p<0.01
High-frequency HRV (parasympathetic)↑ 34%↑ 31%p<0.05

*Data derived from Minami et al. and Sakata et al. RCTs [1]

Mechanistically, Cilnidipine enhances cardiac vagal activity by:

  • Reducing central sympathetic outflow via N-type blockade in brainstem nuclei
  • Preserving baroreceptor function through gradual vasodilation
  • Inhibiting angiotensin-converting enzyme in renal tissue (-27% activity in DOCA-salt rats, p<0.01) [9]

This autonomic rebalancing explains Cilnidipine's efficacy in lowering early morning blood pressure surges—periods of heightened sympathetic activity implicated in cardiovascular events [1] [2].

Properties

CAS Number

132295-21-7

Product Name

Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N

Solubility

Insoluble

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.